2-methylquinazolin-4-ol
Overview
Description
2-methylquinazolin-4-ol is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a methyl group attached to the second carbon atom.
Mechanism of Action
Target of Action
2-Methylquinazolin-4-ol, also known as 2-Methyl-4(3H)-quinazolinone, primarily targets two key enzymes: Poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) .
Poly (ADP-ribose) synthetase plays a crucial role in DNA repair and programmed cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis .
Mode of Action
This compound acts as a competitive inhibitor of both Poly (ADP-ribose) synthetase and ATCase . This means it competes with the natural substrates of these enzymes, effectively reducing their activity. The Ki value for Poly (ADP-ribose) synthetase is 1.1 μM, and the IC50 value for ATCase is 0.20 mM .
Biochemical Pathways
By inhibiting Poly (ADP-ribose) synthetase, this compound can affect the DNA repair process and potentially induce programmed cell death .
On the other hand, its inhibition of ATCase disrupts the pyrimidine biosynthetic pathway, which could lead to a decrease in DNA and RNA synthesis .
Result of Action
The inhibition of Poly (ADP-ribose) synthetase and ATCase by this compound can lead to disruptions in DNA repair, potential induction of programmed cell death, and decreased DNA and RNA synthesis . These effects at the molecular and cellular levels could have significant implications depending on the specific context of use.
Biochemical Analysis
Biochemical Properties
2-Methylquinazolin-4-ol plays a significant role in biochemical reactions. It interacts with enzymes such as poly (ADP-ribose) synthetase and aspartate transcarbamylase (ATCase) . The nature of these interactions is competitive, meaning that this compound competes with the substrate for the active site of the enzyme .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting key enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a competitive inhibitor for the enzymes poly (ADP-ribose) synthetase and ATCase . This means that it competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity.
Temporal Effects in Laboratory Settings
It has been observed that this compound inhibits ATCase in a concentration-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit ATCase in a dose-dependent manner . The dosage ranged from 0.2 mg to 1 mg, administered orally for two days
Metabolic Pathways
It is known to interact with enzymes such as poly (ADP-ribose) synthetase and ATCase
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinazolin-4-ol typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method is the reaction of 2-aminobenzamide with acetic anhydride, which leads to the formation of the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methyl group and other positions on the quinazolinone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-methylquinazolin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives are investigated for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Quinazolinone: The parent compound of the quinazolinone family.
2-Phenyl-4(3H)-quinazolinone: A derivative with a phenyl group at the second position.
4(3H)-Quinazolinone: The unsubstituted quinazolinone core.
Uniqueness: 2-methylquinazolin-4-ol is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets and improve its pharmacological properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
2-methyl-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHAAMDAPVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170208 | |
Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-24-0 | |
Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1769-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |
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Record name | 1769-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinazolin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |
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Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methyl-4(3H)-quinazolinone?
A1: 2-Methyl-4(3H)-quinazolinone has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol. []
Q2: What are the key spectroscopic characteristics of 2-Methyl-4(3H)-quinazolinone?
A2: 2-Methyl-4(3H)-quinazolinone can be characterized using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR. These techniques help elucidate its structure and confirm its identity. [, ]
Q3: How can 2-Methyl-4(3H)-quinazolinone be synthesized?
A3: One common method for synthesizing 2-Methyl-4(3H)-quinazolinone involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with hydrazine hydrate to yield the final product. [, , ]
Q4: What is a convenient method for preparing 2-substituted-4(3H)-quinazolinones?
A4: A mild and efficient method involves treating 2-acylaminobenzonitriles with 5N hydrochloric acid followed by basification. This approach offers a simple route to various 4-quinazolinone derivatives. []
Q5: What is the primary known biological activity of 2-Methyl-4(3H)-quinazolinone?
A5: 2-Methyl-4(3H)-quinazolinone is recognized as an inhibitor of poly(ADP-ribose) synthetase (PARP), an enzyme involved in DNA repair and cell signaling. []
Q6: Are there other reported biological activities for 2-Methyl-4(3H)-quinazolinone derivatives?
A6: Yes, studies have explored the potential of 2-Methyl-4(3H)-quinazolinone derivatives for various activities, including:
- Antibacterial Activity: Some derivatives show promising antibacterial activity against Gram-positive and Gram-negative bacteria. [, ]
- Antifungal Activity: Certain derivatives display potent antifungal activity against various pathogenic fungi, including Candida species. []
- Antimalarial Activity: Some 2-Methyl-4(3H)-quinazolinone derivatives exhibit in vivo activity against Plasmodium berghei, the parasite responsible for malaria. []
- Anti-inflammatory Activity: Several derivatives show significant anti-inflammatory activity in animal models of inflammation. [, , ]
- Analgesic Activity: Studies have demonstrated that some derivatives possess analgesic effects in animal models. []
- Antitumor Activity: Derivatives incorporating dithiocarbamate chains have shown in vitro antitumor activity against human cancer cell lines. []
Q7: What is the mechanism of action of 2-Methyl-4(3H)-quinazolinone as a PARP inhibitor?
A7: While the exact mechanism is not fully elucidated in the provided research, it is known that PARP inhibitors like 2-Methyl-4(3H)-quinazolinone typically work by binding to the catalytic site of PARP, preventing it from using NAD+ to synthesize poly(ADP-ribose) chains. [] This disruption of PARP activity can interfere with DNA repair pathways and influence cell survival, particularly in cancer cells.
Q8: Has 2-Methyl-4(3H)-quinazolinone been isolated from natural sources?
A8: Yes, researchers first discovered 2-Methyl-4(3H)-quinazolinone as a natural product in the culture broth of the bacterium Bacillus cereus BMH225-mFl. []
Q9: How does modifying the structure of 2-Methyl-4(3H)-quinazolinone impact its biological activities?
A9: Introducing various substituents on the quinazolinone ring system, particularly at positions 2, 3, and 6, has been explored to modulate its biological activities:
- Position 2: Replacing the methyl group with other alkyl or aryl groups can influence activity and selectivity profiles. [, ]
- Position 3: Introducing aryl or heteroaryl groups, often linked via an amino or amide bond, can significantly impact activity and potency. [, , , , , ]
- Position 6: Halogenation, particularly bromination, at position 6 is commonly explored to modify activity and introduce handles for further derivatization. [, , , ]
Q10: Are there specific structural features that enhance the antifungal activity of 2-Methyl-4(3H)-quinazolinone derivatives?
A10: The introduction of N,N-disubstituted dithiocarbamate esters at the 2-methyl position has been shown to enhance the broad-spectrum antifungal activity of 2-Methyl-4(3H)-quinazolinone derivatives. Some derivatives exhibit superior or comparable activity to clinically used antifungal agents like tolnaftate and clotrimazole. []
Q11: What are the challenges in developing 2-Methyl-4(3H)-quinazolinone derivatives into drugs?
A11: While the provided research doesn't delve into specific challenges, some potential hurdles in developing these compounds into drugs may include:
- Enhancing bioavailability and pharmacokinetic properties: Strategies to improve absorption, distribution, metabolism, and excretion (ADME) might be required. []
- Addressing potential toxicity concerns: Thorough toxicological profiling would be essential to ensure the safety of any potential drug candidate. []
Q12: What are the potential applications of 2-Methyl-4(3H)-quinazolinone and its derivatives in drug discovery?
A12: Based on their diverse biological activities, 2-Methyl-4(3H)-quinazolinone derivatives hold promise for developing new treatments for various diseases, including:
Q13: Have computational methods been used to study 2-Methyl-4(3H)-quinazolinone derivatives?
A13: Yes, computational chemistry techniques like ab initio calculations have been employed to investigate the rotational barriers and conformational preferences of 2-Methyl-4(3H)-quinazolinone derivatives. [] Additionally, molecular modeling studies have been conducted to understand the structure-activity relationships and design compounds with improved anti-inflammatory activity. []
Q14: What analytical methods are commonly used to characterize and quantify 2-Methyl-4(3H)-quinazolinone and its derivatives?
A14: Various analytical techniques are employed for the characterization and quantification of these compounds, including:
- Spectroscopy: IR, 1H-NMR, 13C-NMR, UV-Vis spectroscopy are routinely used for structural elucidation. [, , , , , , , , , , , , , , , , ]
- Mass Spectrometry: ESI-MS and other mass spectrometry techniques are employed for molecular weight determination and structural analysis. [, , ]
- Elemental Analysis: This technique helps determine the elemental composition of synthesized compounds, confirming their purity and structure. [, , , , , , , , , , , , ]
- Chromatography: Thin layer chromatography (TLC) is often used to monitor reactions and assess the purity of synthesized compounds. []
- Other Techniques: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability of metal complexes of 2-Methyl-4(3H)-quinazolinone derivatives. [, ]
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